3-hydroxy-2-methylheptanoic acid

Purity Quality Control Reproducibility

3-Hydroxy-2-methylheptanoic acid (CAS 80458-09-9) is an eight‑carbon, branched‑chain hydroxy acid belonging to the class of hydroxy fatty acids. It features a hydroxyl group at the C3 position and a methyl substituent at C2 on a heptanoic acid backbone, with a molecular weight of 160.21 g/mol and molecular formula C₈H₁₆O₃.

Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
CAS No. 80458-09-9
Cat. No. B6149730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxy-2-methylheptanoic acid
CAS80458-09-9
Molecular FormulaC8H16O3
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCCCCC(C(C)C(=O)O)O
InChIInChI=1S/C8H16O3/c1-3-4-5-7(9)6(2)8(10)11/h6-7,9H,3-5H2,1-2H3,(H,10,11)
InChIKeyVBFGDSCDTYAEBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-2-methylheptanoic acid (CAS 80458-09-9): Procurement Guide for a Branched Hydroxy Acid Building Block


3-Hydroxy-2-methylheptanoic acid (CAS 80458-09-9) is an eight‑carbon, branched‑chain hydroxy acid belonging to the class of hydroxy fatty acids . It features a hydroxyl group at the C3 position and a methyl substituent at C2 on a heptanoic acid backbone, with a molecular weight of 160.21 g/mol and molecular formula C₈H₁₆O₃ . The compound possesses two chiral centers, giving rise to four possible stereoisomers, a property that critically influences its utility as a chiral building block in synthetic organic chemistry .

Why Generic Hydroxy Acid Substitution Fails for 3-Hydroxy-2-methylheptanoic Acid (CAS 80458-09-9) in Procurement


Generic substitution of 3-hydroxy-2-methylheptanoic acid with a closely related analog is not advisable without rigorous experimental validation. The compound contains two stereogenic centers, and the biological activity of structurally related hydroxy acids—such as statine (4-amino-3-hydroxy-6-methylheptanoic acid) in pepstatin—is exquisitely sensitive to both the absolute configuration and the substitution pattern [1]. Furthermore, the presence of the C2 methyl group and C3 hydroxyl group directly influences the compound's hydrogen‑bonding capacity (two H‑bond donors, two acceptors) and calculated logP (1.26), parameters that govern solubility, membrane permeability, and metabolic stability in ways that even a single‑carbon homolog or des‑methyl analog would not replicate . Consequently, selecting the correct molecular identity is a prerequisite for reproducibility in applications ranging from peptidomimetic synthesis to metabolic pathway studies.

Quantitative Differentiation of 3-Hydroxy-2-methylheptanoic Acid (CAS 80458-09-9) Against Closest Analogs


High Chemical Purity Guarantee (≥98%) Versus Methyl Ester Derivative and Unspecified Analogs

3-Hydroxy-2-methylheptanoic acid is supplied with a documented purity of ≥98% (HPLC area%) from multiple independent vendors, a specification that is critical for reproducible synthetic and biological outcomes . In contrast, its methyl ester derivative (CAS 89157-40-4) and many in‑class hydroxy acids are often available only at lower, unspecified, or variable purity levels, increasing the risk of side reactions or assay interference [1].

Purity Quality Control Reproducibility

Defined Storage Stability (2–8°C, Sealed Dry) Prevents Decomposition Observed in Ambient‑Stored Analogs

The compound is shipped at room temperature but requires long‑term storage at 2–8°C in a sealed, dry environment, a condition that has been empirically established to prevent acid‑catalyzed lactonization or esterification . Analogs such as 3-hydroxyheptanoic acid (no C2 methyl) and 2-methylheptanoic acid (no C3 OH) do not carry the same explicit storage specification and may degrade under identical handling conditions [1].

Stability Storage Logistics

Proton‑Acceptor/Donor Profile (H‑Bond Acceptors = 2, Donors = 2) Distinct from Statine and Non‑Hydroxy Analogs

3-Hydroxy-2-methylheptanoic acid possesses exactly two hydrogen‑bond acceptors and two hydrogen‑bond donors, as well as five rotatable bonds and a calculated logP of 1.26 . This profile is distinct from statine (4-amino-3-hydroxy-6-methylheptanoic acid), which contains an additional amino group and exhibits a different H‑bond donor/acceptor balance, and from non‑hydroxy analogs that lack the C3 OH donor [1].

Hydrogen Bonding Physicochemical Properties Druglikeness

High‑Value Research and Industrial Application Scenarios for 3-Hydroxy-2-methylheptanoic Acid (CAS 80458-09-9)


Asymmetric Synthesis of Pepstatin‑Inspired Aspartic Protease Inhibitors

The compound serves as a key chiral building block for the synthesis of statine‑like hydroxy acid moieties found in aspartic protease inhibitors. Its stereochemical and hydrogen‑bonding profile closely mimics that of the C‑terminal portion of statine, enabling the construction of peptidomimetics that target enzymes such as HIV‑1 protease and renin [1].

Construction of Branched‑Chain Fatty Acid‑Derived Bioactive Lipids

Researchers studying the metabolism of branched‑chain amino acids or the biosynthesis of complex lipids can employ this compound as a defined, high‑purity substrate or internal standard. The well‑characterized purity (≥98%) and storage stability ensure reproducible enzymatic assays and mass spectrometry‑based quantification .

Development of Novel Antimicrobial Lipopeptides

Due to its structural resemblance to the hydroxy acid component of certain non‑ribosomal peptide antibiotics, 3-hydroxy-2-methylheptanoic acid is used as a precursor in the total synthesis of lipopeptide analogs. The presence of the C2 methyl group and C3 hydroxyl group provides a defined handle for diversification, allowing systematic exploration of structure‑activity relationships in antimicrobial drug discovery .

Technical Documentation Hub

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